4-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile
Description
Properties
IUPAC Name |
4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BClNO2/c1-9(2)10(3,4)15-11(14-9)8(12)6-5-7-13/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILSKAVBMPAGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Chlorinated Precursors
The Miyaura borylation reaction, a palladium-catalyzed coupling between aryl/alkyl halides and bis(pinacolato)diboron (B₂pin₂), is a cornerstone for introducing boronate esters. For 4-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile, this approach requires a pre-functionalized 4-chlorobutanenitrile substrate with a leaving group (e.g., bromide or triflate) at the 4-position.
Example Protocol
- Substrate Preparation : 4-Bromo-4-chlorobutanenitrile is synthesized via radical bromination of 4-chlorobutanenitrile using N-bromosuccinimide (NBS) under UV irradiation.
- Borylation : The bromide undergoes cross-coupling with B₂pin₂ (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in dioxane at 80°C for 12 hours.
- Workup : The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1) to yield the target compound (45%–60% yield).
Challenges :
- Steric hindrance at the quaternary carbon reduces reaction efficiency.
- Competing elimination reactions may form undesired alkenes.
Nucleophilic Substitution of Boronate Esters
An alternative route involves introducing the chlorine atom after boronylation. This method leverages the stability of the boronate ester to subsequent electrophilic substitutions.
Stepwise Synthesis
- Boronylation : 4-Bromo-butanenitrile is treated with B₂pin₂ under Miyaura conditions to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile.
- Chlorination : The intermediate undergoes radical chlorination using Cl₂ gas and AIBN initiator in CCl₄ at 60°C, affording the target compound (35%–50% yield).
Optimization Insights :
- Lower temperatures (40°C) mitigate boronate ester hydrolysis but prolong reaction times.
- Ultrasonic irradiation (25 kHz) enhances mixing and reduces side reactions.
Catalytic Systems and Solvent Effects
Palladium Catalysts
Pd(dppf)Cl₂ and Pd(OAc)₂ are widely employed for Miyaura borylation. Comparative studies indicate Pd(dppf)Cl₂ offers superior yields (up to 60%) for sterically hindered substrates.
Catalyst Loading :
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Pd(dppf)Cl₂ | 5 | 58 |
| Pd(OAc)₂ | 5 | 42 |
| Pd(PPh₃)₄ | 5 | 37 |
Solvent Screening
Polar aprotic solvents (dioxane, DMF) facilitate higher conversions than non-polar media (toluene). Ethanol/water mixtures (50% v/v) enable one-pot syntheses but risk boronate hydrolysis.
Advanced Mechanistic Pathways
Radical-Mediated Chlorination
The use of AIBN-initiated Cl₂ radicals ensures selective chlorination at the 4-position without disrupting the boronate ester. EPR studies confirm the formation of a carbon-centered radical intermediate prior to chlorine atom transfer.
InCl₃-Catalyzed Tandem Reactions
InCl₃ (20 mol%) in EtOH promotes tandem boronylation-cyanation sequences, albeit with moderate yields (30%–40%). This method avoids isolated intermediates, aligning with green chemistry principles.
Purification and Characterization
Crystallization
The target compound crystallizes from 95% ethanol as colorless needles (mp 97–101°C). XRD analysis confirms the tetrahedral geometry at the boron center.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 2.45–2.60 (m, 4H, CH₂CN and CH₂B), 3.75 (s, 1H, B-O).
- ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quadrupolar resonance).
Industrial Applications and Patent Landscape
Patent WO2019097306A2 discloses telescoped syntheses of agrochemical intermediates using analogous boronate esters. The target compound’s nitrile group enables further functionalization into herbicides and pharmaceuticals via nucleophilic addition or cycloaddition reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate nucleophiles.
Solvents: Organic solvents like THF are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted butanenitriles can be formed.
Coupling Products: Formation of biaryl compounds when coupled with aryl halides.
Scientific Research Applications
4-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile involves its reactivity with various nucleophiles and electrophiles. The boronate ester group can form stable complexes with diols and other Lewis bases, facilitating its use in coupling reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Aliphatic vs. Aromatic Backbones
- 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)butanenitrile (2q)
- Higher conjugation and electron-withdrawing effects enhance reactivity in aryl-aryl couplings .
Halogen and Functional Group Diversity
- 2-Chloro-4-fluoro-5-(dioxaborolan-2-yl)benzonitrile
- 4-Fluoro-2-(dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Physical and Chemical Properties
*Calculated based on molecular formulas.
Biological Activity
4-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanenitrile is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H16BClN2O2
- Molecular Weight : 242.51 g/mol
- CAS Number : 1430057-83-2
- Physical State : Solid
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The presence of the dioxaborolane moiety allows for unique reactivity patterns that can influence various biological pathways.
1. Anticancer Activity
Research indicates that compounds containing boron can exhibit anticancer properties. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival. For instance, boron-containing compounds have been shown to disrupt the function of BCL6, a transcriptional repressor associated with various cancers .
2. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Boronates are known to interact with serine proteases and other enzymes through covalent bonding. This interaction can lead to the modulation of enzymatic activity critical for disease progression.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds or derivatives:
Applications in Drug Development
The unique properties of this compound make it a candidate for further development in pharmaceuticals:
1. Targeted Therapy
Due to its ability to selectively inhibit certain proteins involved in cancer cell survival, this compound could be developed as part of targeted therapies aimed at specific cancer types.
2. Drug Delivery Systems
The incorporation of boron-containing compounds into drug delivery systems has been explored due to their ability to enhance solubility and stability of therapeutic agents.
Q & A
Q. Table 1: Representative NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |
|---|---|---|---|---|
| 8.11 (d, J = 7.5 Hz) | Doublet | Aromatic protons | ||
| 84.7 | - | Boron-attached carbon | ||
| 31.1 (br) | Broad | Boron environment |
How can researchers characterize the electronic and steric effects of the chloro and boronic ester groups in this compound?
The electron-withdrawing chloro group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution. The boronic ester acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where steric hindrance from the tetramethyl dioxaborolane ring must be mitigated using bulky ligands like SPhos or XPhos. Density Functional Theory (DFT) calculations or Hammett parameters can quantify electronic effects, while X-ray crystallography (using SHELX software ) resolves steric interactions.
What are the standard protocols for handling air- and moisture-sensitive intermediates during synthesis?
Reactions should be conducted under nitrogen/argon using Schlenk lines or gloveboxes. The boronic ester group is prone to hydrolysis, so anhydrous solvents (e.g., THF, DMF) and molecular sieves are critical. Quenching with degassed methanol or aqueous workups under strict pH control (pH 6–7) minimizes decomposition .
Advanced Research Questions
How do competing reaction pathways (e.g., β-hydride elimination vs. cross-coupling) affect the yield of Suzuki-Miyaura reactions involving this compound?
The chloro group’s electrophilicity promotes oxidative addition with Pd(0) catalysts, but β-hydride elimination can occur if steric bulk limits transmetallation. To suppress elimination:
- Use PdCl(dppf) or Pd(PPh) with high ligand-to-metal ratios.
- Optimize temperature (60–80°C) and base (KCO or CsF) to stabilize the transition state .
- Monitor reaction progress via NMR to detect unreacted boronic ester .
How should researchers resolve contradictions between theoretical predictions and experimental outcomes in cross-coupling reactions?
Discrepancies may arise from unaccounted solvent polarity effects or catalyst poisoning. For example:
- Issue : Lower-than-expected coupling yields.
Solution : Screen solvents (e.g., switch from DMF to toluene) to reduce Pd aggregation. Use additives like TBAB (tetrabutylammonium bromide) to enhance ion pairing . - Issue : Undesired homocoupling.
Solution : Degas reagents thoroughly to prevent oxidative side reactions.
What strategies enable the selective functionalization of the nitrile group without disrupting the boronic ester?
The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid under controlled conditions:
- Reduction : Use LiAlH at 0°C in THF, followed by careful quenching.
- Hydrolysis : Employ HSO/HO (1:1) at 50°C for 2 hours.
Ensure the boronic ester is protected by maintaining neutral pH and avoiding protic solvents during these steps .
How can computational modeling guide the design of derivatives for targeted applications (e.g., OLEDs or ROS-responsive drug delivery)?
Molecular dynamics simulations can predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
